4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
The compound “4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that piperidine derivatives, which this compound appears to be, are a class of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of this exact compound. However, the synthesis of similar piperidine derivatives often involves multistep pathways34.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, similar compounds often form extended conformations and infinite H-bonded chains through their amide, amine, and pyrimidine groups5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, piperidine derivatives are known to participate in a variety of chemical reactions6.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, similar compounds often have properties such as solubility in ethanol8.Scientific Research Applications
Organic Synthesis and Catalysis
This compound is involved in the development of intramolecular pyridine-based frustrated Lewis pairs, where its derivatives play a crucial role in the formation of B-N bonds and four-membered rings. Such structures are significant for their reactivity towards hydrogen, offering insights into hydrogenation processes and the development of new catalytic systems (Körte et al., 2015).
Analytical Chemistry
In the realm of analytical chemistry, derivatives of the mentioned compound have been used for the enantiomeric separation of drugs with a piperidine-2,6-dione structure. This application is critical for assessing the chirality of pharmaceuticals and ensuring their efficacy and safety (Overbeke et al., 1997).
Materials Science
The compound's derivatives have found applications in materials science, specifically in the development of photoactive substrates for microlithography. Their ability to undergo Wolff rearrangement under deep ultraviolet exposure makes them ideal chromophores for designing nonchemically amplified photoresists (Tattersall et al., 2004).
Pharmaceutical Chemistry
Pharmaceutically, the derivatives of this compound are synthesized for their antimicrobial activity, showcasing efficacy against various bacteria. This aspect is crucial for the development of new antibiotics and understanding microbial resistance mechanisms (Prakash et al., 2011). Additionally, the compound's framework has been utilized in the synthesis of Nα-urethane-protected β- and γ-amino acids, indicating its significance in peptide synthesis and drug development (Cal et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, it’s always important to handle chemical compounds with appropriate safety measures9.
Future Directions
The future directions for this compound are not directly known. However, similar compounds often attract interest in scientific research due to their potential applications in various fields10.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of the compound. For a more accurate and comprehensive analysis, further research and studies would be required.
properties
IUPAC Name |
4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-3-2-8-19-18(15)23-14-17-4-9-20(10-5-17)13-16-6-11-24(21,22)12-7-16/h2-3,8,16-17H,4-7,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNJVVHYRNJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione |
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